REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.C(N1C=CN=C1)(N1C=CN=C1)=[O:16].CC(C)CCC(O)=O.NC1C(C)=CC=CC=1>ClCCl>[CH3:13][C:12]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH:6][C:5](=[O:16])[CH2:4][CH2:3][CH:2]([CH3:14])[CH3:1]
|
Name
|
2-(3-methyl-n-butyl)-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC=1NC2=CC=CC=C2C1)C
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 1.25 hours
|
Duration
|
1.25 h
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours the mixture
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
the solvent was stripped on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was mixed with 150 ml of methanol and 75 ml of water
|
Type
|
FILTRATION
|
Details
|
Filtration of the precipitate, dilution of the filtrate with water and refiltration of the precipitate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)NC(CCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |